molecular formula C6H6N2O3 B090527 2-Amino-5-nitrophenol CAS No. 121-88-0

2-Amino-5-nitrophenol

Cat. No.: B090527
CAS No.: 121-88-0
M. Wt: 154.12 g/mol
InChI Key: DOPJTDJKZNWLRB-UHFFFAOYSA-N
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Description

2-Amino-5-nitrophenol (CAS: 121-88-0, molecular formula: C₆H₆N₂O₃, molecular weight: 154.13 g/mol) is an aromatic compound featuring an amino (–NH₂) group at position 2 and a nitro (–NO₂) group at position 5 on the phenol ring . It exists as a yellow to yellowish-brown crystalline powder with a melting point of 198–202°C (decomposition) and a density of 1.511 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-5-nitrophenol typically involves the following steps:

    Cyclization Reaction: 2-Aminophenol reacts with thionyl chloride in the presence of a solvent and an acid-binding agent to form a cyclic compound.

    Nitration Reaction: The cyclic compound undergoes nitration using a mixture of concentrated sulfuric acid and concentrated nitric acid to produce a nitrated substance.

    Hydrolysis: The nitrated substance is hydrolyzed with sodium hydroxide to yield this compound.

Industrial Production Methods: Industrial production methods for this compound include:

Chemical Reactions Analysis

2-Amino-5-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Exposure to air.

    Reduction: Avoidance of strong oxidizing agents.

    Substitution: Use of diazotation and coupling reagents.

Major Products:

Scientific Research Applications

Chemical Synthesis and Dye Manufacturing

Azo Dyes Production
2-Amino-5-nitrophenol is primarily utilized as an intermediate in the synthesis of several azo dyes, including CI Solvent Red 8. This dye is employed for coloring synthetic resins, lacquers, inks, and wood stains . The compound's ability to undergo nitration and subsequent reactions makes it a valuable building block for creating vibrant colorants.

Mechanism of Synthesis
The synthesis of this compound typically involves the reaction of 2-aminophenol with acetic anhydride to form 2-methylbenzoxazole, which is then nitrated and hydrolyzed to yield the final product . This process highlights the compound's versatility as a precursor for various chemical transformations.

Photographic Chemistry

Cyan Couplers
In photographic chemistry, derivatives of this compound are essential as cyan-image-forming couplers. These compounds are integral to the development process in color photography, providing good color restoration and fastness to heat and humidity . The ability to modify the nitro group into other functional groups enhances their utility as synthetic intermediates.

Biomedical Research

Potential Therapeutic Applications
Research indicates that this compound may have applications in biomedical fields due to its reducing properties. It can act as a reducing agent or antioxidant, potentially leading to the development of physiologically active compounds through further chemical modifications .

Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies have shown that while it can induce mutations in certain bacterial and mammalian cell lines, its effects vary significantly based on concentration and exposure duration . For instance, high doses administered to laboratory animals resulted in reduced survival rates and increased incidence of specific tumors .

Summary Table of Applications

Application AreaDescriptionKey Compounds/Products
Azo Dye ProductionIntermediate for azo dyes like CI Solvent Red 8Synthetic resins, inks
Photographic ChemistryCyan couplers for color photographyColor restoration agents
Biomedical ResearchPotential reducing agent/antioxidant; therapeutic applicationsPhysiologically active compounds
Safety AssessmentsEvaluated for toxicological effects; found safe at low concentrationsHair coloring products

Mechanism of Action

The mechanism of action of 2-Amino-5-nitrophenol involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Toxicity Profile:

  • Mutagenicity : Positive in Salmonella typhimurium TA98 (with/without metabolic activation) and mouse lymphoma L5178Y cells .
  • Carcinogenicity: Limited evidence in rats (pancreatic acinar cell adenomas at 100–200 mg/kg doses) but inconclusive in humans (IARC Group 3 classification) .

Comparison with Structurally Similar Compounds

Structural Isomers

2-Amino-4-Nitrophenol (CAS: 99-57-0)

  • Structure: Amino at position 2, nitro at position 3.
  • Properties : Melting point 143°C; used in dyes and organic synthesis .

4-Amino-2-Nitrophenol (CAS: 119-34-6)

  • Structure: Amino at position 4, nitro at position 2.

Key Differences :

  • Reactivity: Positional isomerism affects electrophilic substitution patterns. For example, 2-amino-5-nitrophenol undergoes diazotization more readily due to nitro group orientation .

Functional Analogues

2-Nitrophenol (CAS: 88-75-5)

  • Structure : Single nitro group at position 2.
  • Properties : Melting point 45°C; used in pesticide synthesis .
  • Toxicity: Less mutagenic than amino-substituted derivatives but toxic to aquatic life .

2,4-Diaminophenol

  • Structure: Amino groups at positions 2 and 4.
  • Properties : Higher solubility in water; used in photographic developers.
  • Toxicity : Mutagenic only with metabolic activation in S. typhimurium TA1538 .

Comparative Data Tables

Table 1: Physical and Chemical Properties

Compound CAS Melting Point (°C) Molecular Weight Key Applications
This compound 121-88-0 198–202 (dec.) 154.13 Hair dyes, pharmaceuticals
2-Amino-4-nitrophenol 99-57-0 143 154.12 Organic synthesis
4-Amino-2-nitrophenol 119-34-6 125–127 154.12 Limited industrial use
2-Nitrophenol 88-75-5 45 139.11 Pesticides

Table 2: Toxicity Profiles

Compound Mutagenicity (In Vitro) Carcinogenicity (In Vivo)
This compound Positive in TA98, L5178Y Pancreatic tumors in rats
4-Amino-2-nitrophenol Negative in dominant lethal No evidence
2,4-Diaminophenol Positive with activation Not classified
2-Nitrophenol Weak mutagenicity Not reported

Research Findings and Implications

Synthetic Efficiency: this compound’s synthesis via cyclocondensation (80% yield) outperforms conventional methods (36–53% yield) .

Pharmaceutical Relevance : Its derivatives show potent anticonvulsant activity, with IC₅₀ values <10 μM in seizure models .

Regulatory Status: Classified as non-carcinogenic to humans (IARC Group 3) but restricted in cosmetics due to mutagenicity concerns .

Biological Activity

2-Amino-5-nitrophenol (2A5NP), a compound with the CAS number 121-88-0, has garnered attention due to its applications in hair dyes and its potential biological effects. This article delves into various aspects of its biological activity, including toxicity, carcinogenic potential, genetic effects, and dermal absorption rates.

Animal Studies

Extensive toxicology studies have been conducted to evaluate the carcinogenic potential of 2A5NP. In a two-year study by the National Toxicology Program (NTP), F344/N rats and B6C3F1 mice were administered 2A5NP via gavage. The results indicated:

  • Rats : Male rats receiving 100 mg/kg exhibited a significant increase in pancreatic acinar cell adenomas (10 out of 50) compared to controls (1 out of 50) . High doses (200 mg/kg) resulted in reduced survival rates and severe intestinal inflammation.
  • Mice : No significant tumor incidence was observed in low-dose groups, but high-dose groups showed inadequate data due to high mortality rates .

Summary of Findings from NTP Studies

SpeciesDose (mg/kg)Tumor IncidenceSurvival Rate (%)
Male Rats10010/5032%
Male Rats200Not applicable8%
Female Rats100Not significant58%
Female Rats200Not significant58%
B6C3F1 Mice400Not significantData inadequate

These findings suggest that while there is evidence of carcinogenic activity in male rats, female rats and mice did not show similar responses .

Genetic Toxicity

This compound has demonstrated mutagenic properties in various assays:

  • Bacterial Mutagenesis : Induced gene mutations in Salmonella typhimurium and bacteriophage .
  • Mammalian Cells : Induced sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary (CHO) cells, both with and without metabolic activation .

Dermal Absorption Studies

Given its use in cosmetic formulations, understanding the dermal absorption of 2A5NP is crucial. A study utilizing a Franz diffusion cell with mini pig skin revealed:

  • Total Dermal Absorption Rate : The absorption rate was found to be approximately 13.6 ± 2.9% for a concentration of 1.5% applied over varying time periods.

Dermal Absorption Data

MeasurementMean ± Standard Deviation (%)
Wash (30 min)72.2 ± 2.7
Swab (24 h)4.6 ± 1.4
Stratum Corneum1.0 ± 2.3
Skin (Dermis + Epidermis)4.6 ± 1.3
Receptor Fluid9.1 ± 2.9
Total Recovery91.4 ± 3.9

These results indicate that while a significant amount can be washed off shortly after application, a notable percentage remains absorbed into the skin .

Case Studies and Implications

The implications of these findings are particularly relevant for occupational safety and consumer health regarding products containing this compound:

  • Occupational Exposure : Workers handling hair dyes containing this compound may be at risk for dermal exposure leading to systemic effects, including potential carcinogenic outcomes.
  • Consumer Products : The use of hair dyes containing this compound necessitates careful labeling and consumer education regarding potential risks associated with prolonged exposure.

Q & A

Basic Research Questions

Q. Q1. What are the established methodologies for synthesizing 2-amino-5-nitrophenol and characterizing its purity in academic research?

A1. this compound is typically synthesized via nitration of 2-aminophenol followed by regioselective purification. A common method involves controlled nitration using nitric acid in sulfuric acid at 0–5°C to minimize byproducts like 2-amino-4-nitrophenol. Post-synthesis, purity is assessed via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and melting point verification (198–202°C, decomposition observed via differential scanning calorimetry) . Recrystallization in ethanol-water mixtures improves purity (>98% by GC-MS) .

Q. Q2. How can researchers reliably quantify this compound in complex matrices (e.g., environmental samples or synthetic mixtures)?

A2. Reverse-phase HPLC with diode array detection (DAD) is recommended, using a C18 column and a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (30:70 v/v). Calibration curves show linearity (R² > 0.999) in 0.1–100 µg/mL. For trace analysis, solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges achieves >90% recovery . Confirmatory analysis via LC-MS/MS (MRM transition m/z 154 → 108) enhances specificity .

Q. Q3. What are the acute and chronic toxicity profiles of this compound relevant to laboratory safety protocols?

A3. Acute oral LD₅₀ in rats is >4 g/kg, with intraperitoneal LD₅₀ >800 mg/kg. Chronic exposure (13-week studies) in rats at 52 g/kg caused gastrointestinal ulceration and hepatomegaly . The compound is mutagenic in Salmonella assays (Ames test) and induces chromosomal aberrations in mammalian cells. IARC classifies it as Group 3 ("not classifiable as carcinogenic to humans") due to limited evidence in rodents . Lab handling requires PPE, fume hoods, and waste neutralization with 10% NaOH .

Advanced Research Questions

Q. Q4. How do computational methods (e.g., DFT) elucidate the electronic properties of this compound for applications in nonlinear optics?

A4. Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates hyperpolarizability (β = 12.3 × 10⁻³⁰ esu), indicating potential for second-harmonic generation (SHG). Molecular electrostatic potential (MEP) maps reveal electron-deficient nitro groups and electron-rich amino-hydroxyl regions, critical for supramolecular cocrystal design (e.g., with 2,4-dinitrophenol) . Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., O–H⋯N hydrogen bonds) driving crystallographic packing .

Q. Q5. What experimental and computational approaches resolve contradictions in carcinogenicity data across species?

A5. Discrepancies in rodent studies (e.g., pancreatic acinar-cell tumors in male rats vs. inconclusive data in mice ) are addressed via species-specific metabolic profiling. In vitro assays using rat S9 liver fractions identify nitroreductase-mediated formation of DNA-reactive intermediates (e.g., hydroxylamines). Computational toxicokinetic models (e.g., GastroPlus®) simulate interspecies differences in intestinal absorption and hepatic clearance, linking dose thresholds to observed pathologies .

Q. Q6. How can X-ray crystallography and SHELX refinement optimize structural analysis of this compound derivatives?

A6. Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) resolves bond lengths and angles, with SHELXL refining anisotropic displacement parameters. For example, the C–N bond in the nitro group measures 1.465 Å, consistent with resonance stabilization. Twinning and disorder in crystals are mitigated using the TWIN/BASF protocol in SHELX . High-resolution data (R₁ < 0.05) validate hydrogen-bonding networks critical for stability in cocrystals .

Q. Methodological Considerations

Q. Q7. What strategies minimize byproduct formation during nitration of 2-aminophenol?

A7. Temperature control (<5°C) and stoichiometric H₂SO₄/HNO₃ (3:1 v/v) reduce di-nitration byproducts. Kinetic monitoring via in situ FTIR (ν(NO₂) at 1520 cm⁻¹) ensures reaction quench at >90% conversion. Post-reaction, selective precipitation at pH 4–5 isolates this compound (solubility 0.8 g/L in cold water) from 2-amino-4-nitrophenol (solubility 2.1 g/L) .

Q. Q8. How do researchers validate mutagenicity assays for this compound given conflicting in vitro/in vivo data?

A8. Bacterial reverse mutation assays (OECD 471) with TA98 and TA100 strains (±S9 metabolic activation) confirm frameshift and base-pair mutations. Discrepancies with in vivo dominant lethal tests (negative in rats ) are resolved using transgenic rodent models (e.g., MutaMouse) to quantify lacZ mutations in target tissues. Dose-response modeling (PROAST software) identifies NOAEL thresholds for regulatory risk assessment .

Properties

IUPAC Name

2-amino-5-nitrophenol
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InChI

InChI=1S/C6H6N2O3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H,7H2
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InChI Key

DOPJTDJKZNWLRB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)N
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Molecular Formula

C6H6N2O3
Record name 2-AMINO-5-NITROPHENOL
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DSSTOX Substance ID

DTXSID1020063
Record name 2-Amino-5-nitrophenol
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Molecular Weight

154.12 g/mol
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Physical Description

2-amino-5-nitrophenol appears as brown amorphous granules or powder. Melting point 198-202 °C., Olive-brown, brown, or orange solid; [HSDB] Green crystalline solid; [MSDSonline]
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Slightly soluble in water, Soluble in ethanol, acetone, and benzene, Soluble in deuterated DSMO
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Vapor Pressure

0.0000352 [mmHg]
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Color/Form

Olive-brown, brown to orange crystalline solid, Orange needles when recrystallized from water

CAS No.

121-88-0
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Melting Point

388 to 396 °F (decomposes) (NTP, 1992), 205.8 °C
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Synthesis routes and methods I

Procedure details

A solution of 0.18 mol (30 g) of 3,4-methylenedioxynitrobenzene in a mixture of 240 ml of 28% strength ammonia solution and 240 ml of diethylene glycol dimethyl ether is heated at 100° C. for 28 hours in an autoclave. After cooling, 480 ml of water are added. The unreacted initial product precipitates. It is recovered by filtration and the filtrate is then neutralised with hydrochloric acid. After filtration, the filtrate is extracted with ethyl acetate. The ethyl acetate is driven off in vacuo. The residue is treated with 25 ml of acetic anhydride and then kept in a boiling water-bath for 30 minutes. After cooling, the expected product is isolated in the form of the acetyl derivative. This acetyl derivative is hydrolysed with 45 ml of hydrochloric acid of density 1.17, at 90° C. for one hour. After dilution and neutralisation of the solution containing hydrochloric acid, 2-amino-5-nitrophenol is isolated by filtration. Melting point=207° C.
Quantity
30 g
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reactant
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240 mL
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reactant
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Quantity
480 mL
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Synthesis routes and methods II

Procedure details

44.0 Parts of the 1:1 chromium complex (obtained by the known process and containing 1 atom of chromium for each molecule of monoazo dyestuff) of the azo dyestuff from diazotised 5-nitro-2-amino-1-hydroxybenzene and 1-phenyl-3-sulphomethyl-5-pyrazolone are stirred together in 1000 parts of hot water with 33.9 parts of the monoazo dyestuff obtained by the known process from diazotised 5-nitro-2-amino-1-hydroxybenzene and 1-phenyl-3-methyl-5-pyrazolone. The suspension is adjusted to a pH of 7 to 8 by addition of 20 parts by volume of concentrated sodium hydroxide solution and subsequently stirred at 90°-95° C. until both starting dyestuffs can no longer be detected. The unitary chromium mixed complex present in the clear solution is precipitated by addition of sodium chloride, isolated by filtration, washed with sodium chloride solution, and then dried in vacuo. After it has been ground, the dyestuff is in the form of a red, readily water-soluble powder and from a bath containing ammonium sulphate dyes wool or polyamide fibres in full red shades with good fastness properties. It has the following constitution: ##STR12##
[Compound]
Name
azo
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Name
1-phenyl-3-sulphomethyl-5-pyrazolone
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0 (± 1) mol
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Name
monoazo
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reactant
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Amino-5-nitrophenol
2-Amino-5-nitrophenol
2-Amino-5-nitrophenol
2-Amino-5-nitrophenol

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